![molecular formula C25H42O4 B018468 Ursodeoxycholic Acid Methyl Ester CAS No. 10538-55-3](/img/structure/B18468.png)
Ursodeoxycholic Acid Methyl Ester
Overview
Description
Ursodeoxycholic Acid Methyl Ester (UDCA-ME) is a chemical compound that belongs to the class of bile acids. It is a derivative of Ursodeoxycholic Acid (UDCA), which is a naturally occurring bile acid in the human body. UDCA-ME is synthesized by the methylation of UDCA, which involves the addition of a methyl group to the molecule . This modification enhances the properties of UDCA, making it more stable and easier to use in various applications .
Synthesis Analysis
Biological UDCA synthesis by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis, mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .Molecular Structure Analysis
UDCA-ME has a molecular weight of 406.60 g/mol and a molecular formula of C25H42O4 . It is a hybrid obtained by the conjugation of ursodeoxycholic acid methyl ester (UDCMe) at the C-3 position with DHA via a stable triazole linkage .Chemical Reactions Analysis
UDCA-ME is synthesized by the methylation of UDCA, which involves the addition of a methyl group to the molecule . A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid (7K‐LCA) in an undivided electrolytic cell and aprotic solvents as electrolyte .Physical And Chemical Properties Analysis
In terms of chemical properties, UDCA-ME is a white crystalline powder that is soluble in water and ethanol . It has a molecular weight of 406.60 g/mol .Scientific Research Applications
Anticancer Activity
UDCA-ME has been studied for its potential anticancer activity, particularly in hepatocellular carcinoma cells . Researchers have synthesized a series of bile acid-dihydroartemisinin hybrids and found that the UDCA-DHA hybrid was significantly more effective . This suggests that UDCA-ME could be a promising compound in the development of potential antitumor drugs .
Therapeutic Agent Development
UDCA and acetoacetate are natural compounds present in the human intestine and blood, respectively . They influence a variety of cellular processes involved in the etiology of various diseases . Acetoacetate–UDCA hybrids have been suggested as potential therapeutic agents . The development of a synthetic strategy to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties has been explored .
Quality Control in Drug Production
UDCA-ME is used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Ursodiol and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
Treatment of Nonalcoholic Steatohepatitis (NASH)
UDCA has demonstrated anti-inflammatory, antioxidant, and anti-fibrotic properties, and it may reduce the degree of liver damage caused by nonalcoholic steatohepatitis (NASH) . The effectiveness of UDCA in improving liver function and histology in cases of NASH is being researched .
Treatment of Various Liver Disorders
In medicine, UDCA-ME is used to treat various liver disorders, including cholestatic liver diseases, primary biliary cirrhosis, and non-alcoholic fatty liver disease . UDCA-ME works by reducing the level of toxic bile acids in the liver, protecting liver cells from damage, and promoting liver function .
Development of New Synthetic Scaffolds
UDCA-based scaffolds have been developed for the synthesis of new compounds . For example, 3α-acetoacetoxy UDCA was subjected to multicomponent Biginelli reaction with benzaldehyde and urea to obtain the corresponding 4-phenyl-3,4-dihydropyrimidin-2-(1H)-one derivative . This demonstrates the value of these new hybrids as UDCA-based scaffolds .
Safety And Hazards
Future Directions
While UDCA-ME has several medicinal and industrial applications, further investigations on its efficacy and safety on humans are required before it could be used for several indications . All genes which are responsible in UDCA biosynthesis have been elucidated. That said, further genetic engineering studies in order to find other prospective sources of UDCA could be a challenge for future research .
properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-ZQMFMVRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430934 | |
Record name | Ursodeoxycholic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ursodeoxycholic Acid Methyl Ester | |
CAS RN |
10538-55-3 | |
Record name | Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10538-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ursodeoxycholic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl ursodeoxycholate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why combine Ursodeoxycholic Acid Methyl Ester with Dihydroartemisinin?
A: Dihydroartemisinin (DHA), an antimalarial drug, has shown anticancer activity but suffers from a short half-life. Researchers synthesized a hybrid compound, Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin (UDCMe-Z-DHA), to improve DHA's stability and anticancer properties. This approach aimed to create a more effective therapeutic agent for hepatocellular carcinoma. []
Q2: How does UDCMe-Z-DHA exert its anticancer effects?
A: Research indicates that UDCMe-Z-DHA induces G0/G1 cell cycle arrest in HepG2 hepatocellular carcinoma cells. [] This arrest prevents cell division and proliferation. Furthermore, the compound elevates reactive oxygen species (ROS) levels, disrupts mitochondrial membrane potential, and triggers autophagy, ultimately leading to apoptosis (programmed cell death) in the targeted cancer cells. []
Q3: Is UDCMe-Z-DHA more effective than DHA alone?
A: Studies show that UDCMe-Z-DHA is significantly more potent than DHA alone against HepG2 cells. UDCMe-Z-DHA demonstrated an IC50 of 1 μM, indicating greater potency compared to DHA. [] This enhanced activity is partly attributed to its improved stability, as confirmed through time-course experiments, cell viability assays, and HPLC-MS/MS analysis. []
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